2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C14H15NO3. This compound is known for its unique structure, which includes a benzenesulfonyl group, a methoxyanilino group, and a furan-2-ylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(furan-2-ylmethyl)acetamide typically involves the reaction of benzenesulfonyl chloride with 4-methoxyaniline to form an intermediate product. This intermediate is then reacted with furan-2-ylmethylamine under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(furan-2-ylmethyl)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with active sites of enzymes, inhibiting their activity. The methoxyanilino and furan-2-ylmethyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(furan-2-ylmethyl)acetamide
- 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(oxolan-2-ylmethyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the methoxyanilino group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and enhances its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-17-11-9-16(10-12-17)22(28(24,25)19-7-3-2-4-8-19)15-20(23)21-14-18-6-5-13-27-18/h2-13H,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESUFWMOOHOFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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